molecular formula C22H23NO2 B2869906 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 835891-49-1

8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B2869906
CAS RN: 835891-49-1
M. Wt: 333.431
InChI Key: APSDNHILMKVJBP-UHFFFAOYSA-N
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Description

The compound “8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a type of organic compound that contains a pyrroloquinoline fragment . These types of compounds often exhibit high biological activity and have been reported as having various properties such as antibacterial, antitumor, diuretic, aldosterone synthase inhibitors, melatonin receptor agonists and antagonists, and compounds promising for the treatment of human lymphoma, diabetes, asthma, epilepsy, and obesity .


Synthesis Analysis

The synthesis of this compound involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate . This process selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours . The reduction products were then condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction, condensation, and transamination . The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone . The reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, leads to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Synthetic Methodologies : The compound is involved in the synthesis of new heterocyclic systems, such as those based on substituted 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkanes]. These systems have been generated through reactions like the Stollé type reaction, demonstrating the versatility of the compound in forming complex heterocyclic structures (Medvedeva et al., 2014).

Cyclocondensation Reactions : The compound has been used in cyclocondensation reactions with various dinucleophiles, showcasing its reactivity and ability to form diverse heterocyclic frameworks. This includes reactions with malononitrile and ethyl cyanoacetate, indicating its potential in constructing novel organic compounds with significant chemical interest (Zafari et al., 2020).

Catalyst-Free Synthesis : The compound also plays a role in the catalyst-free synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives, highlighting its utility in green chemistry and the development of environmentally friendly synthetic routes (Zhou et al., 2013).

Future Directions

The search for new blood coagulation factors among derivatives of 4H-pyrrolo[3,2,1-ij]quinolin-2-ones is of significant interest . The target-oriented synthesis of differently substituted 4H-pyrrolo[3,2,1-ij]quinolin-2-ones opens wide possibilities for functional diversification of this scaffold, which could considerably affect the type and strength of physiological action of the resulting compounds . Therefore, future research could focus on synthesizing 4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives functionalized at the 1-position and evaluating their in vitro inhibitory activity against blood coagulation factors Xa and XIa .

properties

IUPAC Name

6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-5-14-11-16-18-17(12-14)22(4,15-9-7-6-8-10-15)13-21(2,3)23(18)20(25)19(16)24/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSDNHILMKVJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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